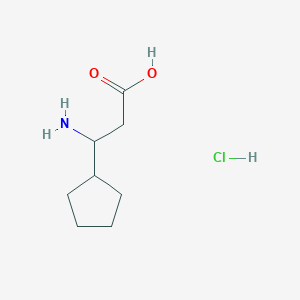

3-Amino-3-cyclopentylpropanoicacidhydrochloride

Description

3-Amino-3-cyclopentylpropanoic acid hydrochloride is a chiral amino acid derivative characterized by a cyclopentyl group attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₈H₁₅NO₂·HCl, with a molecular weight of 181.66 g/mol . The compound exhibits an (S)-configuration at the stereogenic center, as indicated by its SMILES notation: C1CCC(C1)C@HN .

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

3-amino-3-cyclopentylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7(5-8(10)11)6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H |

InChI Key |

XSECLDXLOZPJAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Cyclopentyl Halides and Amino Acid Precursors

A common laboratory synthesis involves the nucleophilic substitution reaction between cyclopentyl bromide and glycine or its derivatives in the presence of a base such as sodium hydroxide. This reaction proceeds by displacement of the bromide ion by the amino acid nucleophile, forming the 3-amino-3-cyclopentylpropanoic acid backbone. The product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid gas in an anhydrous ether medium to improve stability and solubility.

- Base: Sodium hydroxide or similar strong base

- Solvent: Typically aqueous or mixed organic-aqueous solvents

- Temperature: Controlled to optimize yield, often ambient to mild heating

- Purification: Recrystallization from ethanol/water mixtures or preparative high-performance liquid chromatography (HPLC)

Carbodiimide-Mediated Coupling (EDC/NHS Chemistry)

An alternative synthetic approach uses carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with N-hydroxysuccinimide (NHS) to activate the carboxyl group of a propanoic acid derivative. This activated intermediate then reacts with cyclopentyl-containing amines to form the desired amino acid derivative.

- Mild reaction conditions preserving stereochemistry

- High coupling efficiency

- Facilitates selective formation of amide bonds

Reductive Amination of Cyclopentanone Derivatives

Though more common in related cycloalkyl amino acid derivatives, reductive amination of cyclopentanone with ammonia or amine sources followed by functionalization can provide intermediates for subsequent conversion to 3-amino-3-cyclopentylpropanoic acid. This method involves:

- Reductive amination under hydrogenation conditions using palladium catalysts

- Protection and deprotection steps to manage reactive amino groups

- Hydrochloride salt formation by acid treatment

Industrial Scale and Optimization

Industrial synthesis adapts the above methods for scale-up, focusing on:

- Optimization of molar ratios (e.g., cyclopentanone:morpholine:acid:acrylate in ester intermediate formation)

- Use of high boiling, non-protic solvents such as toluene to facilitate reflux and improve reaction rates

- Controlled addition of acrylates over several hours to ensure complete reaction

- Hydrolysis of esters under alkaline conditions to yield the free acid

- Final acidification and extraction steps to isolate the hydrochloride salt with high purity

Purification and Characterization

Purification techniques include:

- Recrystallization from ethanol/water mixtures to enhance purity and crystallinity

- Preparative HPLC for analytical-grade material

- Filtration and solvent evaporation under reduced pressure

Characterization methods to confirm structure and purity:

| Technique | Purpose |

|---|---|

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Confirm stereochemistry and cyclopentyl substitution |

| Mass Spectrometry (MS) | Verify molecular weight and molecular formula |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities |

| Melting Point Analysis | Assess physical properties and batch consistency |

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Cyclopentyl bromide, glycine, NaOH | Straightforward, scalable | Requires careful control of stereochemistry |

| Carbodiimide-mediated coupling | EDC, NHS, cyclopentyl amine derivatives | Mild conditions, high selectivity | Requires coupling agents, costlier reagents |

| Reductive amination | Cyclopentanone, ammonia/amine, Pd catalyst | Versatile, applicable to analogs | Multi-step, protection/deprotection needed |

| Industrial ester hydrolysis | Cyclopentanone, morpholine, acrylate, alkaline hydrolysis | Optimized for yield and purity | Complex solvent handling, longer reaction times |

Chemical Reactions Analysis

Amino Group Reactions

The protonated amino group (-NH₃⁺Cl⁻) participates in acid-base and nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form amide derivatives under basic conditions .

Example:

-

Schiff Base Formation : Forms imines with aldehydes/ketones in aqueous or alcoholic media, a reaction relevant to enzyme cofactor interactions (e.g., pyridoxal phosphate) .

Carboxylic Acid Reactions

The -COOH group undergoes typical acid-derived transformations:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to yield esters .

Example:

-

Decarboxylation : Loses CO₂ under thermal or enzymatic conditions, forming 3-cyclopentylpropylamine derivatives.

Cyclopentyl Substituent Effects

The cyclopentyl ring influences reactivity through steric and electronic effects:

-

Steric Hindrance : Limits nucleophilic attack at the β-carbon but stabilizes intermediates via hyperconjugation.

-

Ring-Opening Reactions : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the cyclopentyl group may undergo partial oxidation to cyclopentanone derivatives .

Hydrochloride-Specific Behavior

The hydrochloride salt enhances solubility in polar solvents and modifies reaction pathways:

-

Neutralization : Treatment with NaOH yields the free base, altering solubility and reactivity .

-

Ion-Exchange Reactions : Competes with other cations (e.g., Ag⁺) in precipitation reactions .

Comparative Reactivity with Structural Analogs

Key differences in reactivity among related compounds are summarized below:

Mechanistic Insights from Enzyme Studies

Though primarily pharmacological, interactions with enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) reveal:

Scientific Research Applications

3-Amino-3-cyclopentylpropanoicacidhydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopentylpropanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The compound’s uniqueness lies in its cyclopentyl substituent , which distinguishes it from analogs bearing aromatic or other cycloaliphatic groups. Key structural analogs include:

Key Observations :

Physicochemical Properties

Hydrochloride salts of amino acids generally exhibit improved water solubility due to ionic character. However, substituents significantly influence lipophilicity:

- LogP Values: Cyclopentyl derivatives (e.g., target compound) are expected to have higher lipophilicity than phenyl analogs but lower than fluorophenyl or cyanophenyl derivatives, which contain electron-withdrawing groups .

- Melting Points: Aromatic derivatives (e.g., 3-cyanophenyl analog) may exhibit higher melting points due to π-π stacking interactions, whereas cyclopentyl derivatives likely have lower melting points due to reduced crystallinity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of 3-Amino-3-cyclopentylpropanoic acid hydrochloride in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used. A validated method involves a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v) at a flow rate of 1 mL·min⁻¹ and UV detection at 207 nm . Calibration curves typically show linearity in the range of 1.09–10.90 μg·mL⁻¹ (r² ≥ 0.999). Recovery rates (98–102%) and precision (RSD < 2%) should be validated using spiked samples.

Q. How can researchers synthesize 3-Amino-3-cyclopentylpropanoic acid hydrochloride with high yield and purity?

- Methodological Answer : Synthesis often involves carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) to link cyclopentyl groups to the amino acid backbone . Post-synthesis, purify the product via recrystallization in ethanol/water mixtures or preparative HPLC . Characterize using ¹H/¹³C NMR (to confirm cyclopentyl stereochemistry) and mass spectrometry (to verify molecular weight). Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether.

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability and solubility under physiological conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions and improves thermal stability by reducing hygroscopicity. Stability studies should assess degradation under acidic/basic conditions (e.g., pH 1–9 buffers) and oxidative stress (H₂O₂ exposure). Monitor degradation products using LC-MS and compare with reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) . For physiological solubility, use shake-flask methods with simulated gastric/intestinal fluids.

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Systematically evaluate variables:

- Assay conditions : Ensure consistent pH, temperature, and ion strength (e.g., PBS buffers ).

- Cell models : Compare primary vs. immortalized cell lines (e.g., hepatic vs. renal toxicity profiles).

- Reference standards : Use certified impurities (e.g., EP-grade) to rule out batch-to-batch variability .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to reconcile discrepancies in IC₅₀ or EC₅₀ values.

Q. How can computational modeling predict pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like ion channels or enzymes . For ADMET properties, employ tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions. Validate predictions with in vitro assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.